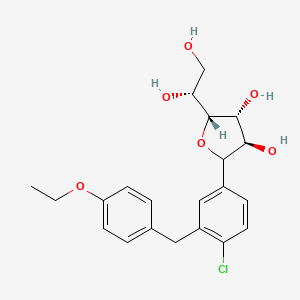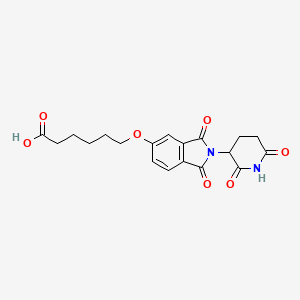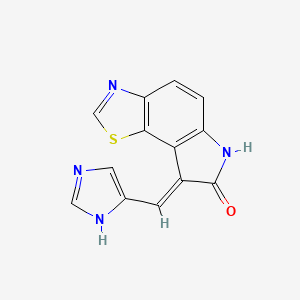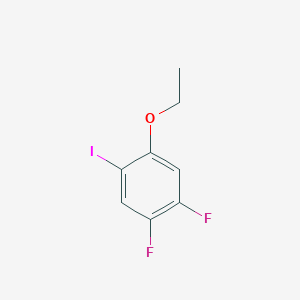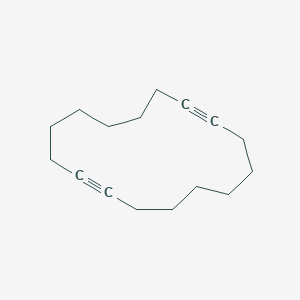
Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- is a complex organic compound with the molecular formula C22H30O2 . This compound is known for its unique structure, which includes multiple cyclopentane and naphthalene rings, as well as ethynyl and methyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- typically involves several steps:
Starting Material: The process begins with 3β-acetoxyandrost-5-en-17-one.
Catalytic Hydrogenation and Hydrolysis: This starting material undergoes catalytic hydrogenation and hydrolysis to produce 3β-hydroxyandrostane-17-one.
Oxidation and Ring Closure: The intermediate is then oxidized using chromic acid to form A-norandrostane-2,17-dione, followed by ring closure.
Ethynylation: Finally, the compound is ethynylated to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions
Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethynyl groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chromic acid can yield ketones, while reduction with lithium aluminum hydride can produce alcohols .
科学研究应用
Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
相似化合物的比较
Similar Compounds
- 2,16-Diethynyl-alpha-Norandrostane-2,16-diol
- 2,7-Diethynyl-3a,5a-dimethylhexadecahydrodicyclopenta[a,f]naphthalene-2,7-diol
Uniqueness
Dicyclopenta(a,f)naphthalene-2-beta,7-beta-diol, hexadecahydro-2-alpha,7-alpha-diethynyl-8a,10a-dimethyl- is unique due to its specific arrangement of cyclopentane and naphthalene rings, as well as the presence of ethynyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
CAS 编号 |
52-74-4 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC 名称 |
(2S,3aS,3bS,5aS,7R,8aS,8bS,10aR)-2,7-diethynyl-8a,10a-dimethyl-1,3,3a,3b,4,5,5a,6,8,8b,9,10-dodecahydroindeno[5,4-e]indene-2,7-diol |
InChI |
InChI=1S/C22H30O2/c1-5-21(23)11-15-7-8-16-17(20(15,4)14-21)9-10-19(3)13-22(24,6-2)12-18(16)19/h1-2,15-18,23-24H,7-14H2,3-4H3/t15-,16+,17-,18-,19+,20-,21+,22-/m0/s1 |
InChI 键 |
ZTKWJYSIMKRYLD-MMPLWAHZSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@](C2)(C#C)O)CC[C@@H]4[C@@]3(C[C@](C4)(C#C)O)C |
规范 SMILES |
CC12CCC3C(C1CC(C2)(C#C)O)CCC4C3(CC(C4)(C#C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


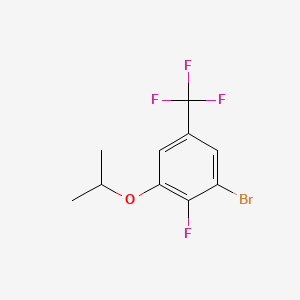
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)

